molecular formula C15H22BBrO3 B580575 2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-34-1

2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B580575
CAS No.: 1218790-34-1
M. Wt: 341.052
InChI Key: SDXSFUDLZJNXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of arylboronic esters, characterized by a 1,3,2-dioxaborolane (pinacol boronate) core and a substituted phenyl ring. The phenyl group is functionalized with a bromine atom at the 3-position and an isopropoxy group at the 5-position. Such derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The bromine substituent acts as a leaving group, while the isopropoxy group introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

2-(3-bromo-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BBrO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXSFUDLZJNXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675271
Record name 2-{3-Bromo-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-34-1
Record name 2-[3-Bromo-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-Bromo-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 3-bromo-5-isopropoxyphenol. The phenol undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a solvent (e.g., water/ethanol).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized Products: Depending on the specific oxidizing agent used.

  • Reduced Products: Varies based on the reducing agent employed.

  • Substituted Derivatives: Dependent on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry: 2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in organic synthesis for constructing complex molecules. Its role in cross-coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science applications.

Biology: In biological research, this compound is utilized in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and tracking studies.

Medicine: The compound's ability to form biaryl structures is exploited in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Its applications extend to the polymer industry, where it is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogues

Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Purity Yield (Synthesis) Applications References
3-Bromo-5-isopropoxyphenyl C₁₅H₂₁BBrO₃ 328.05* Not Provided N/A N/A Cross-coupling reactions -
3-Bromo-5-methoxyphenyl C₁₃H₁₈BBrO₃ 313.00 401797-04-4 N/A N/A Intermediate synthesis
3-Fluoro-5-isopropoxyphenyl C₁₅H₂₂BFO₃ 280.10 2890709-71-2 95% N/A Pharmaceutical research
3-Bromo-5-(cyclopropylmethoxy)phenyl C₁₆H₂₂BBrO₃ 357.07 1218789-49-1 95+% N/A Medical intermediate
3-Bromo-5-(difluoromethoxy)phenyl C₁₃H₁₆BBrF₂O₃ 348.98 1658464-36-8 N/A N/A Specialty chemicals
3-Chloro-5-ethoxyphenyl C₁₃H₁₇BClO₃ 273.54 Not Provided N/A N/A Synthetic chemistry
3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl C₁₄H₁₇BClF₃O₃ 336.54 2121512-82-9 N/A N/A Agrochemical research

*Calculated based on formula.

Substituent Effects on Reactivity and Stability

  • Halogen Substituents: Bromine (Br) at the 3-position (target compound and ) enhances electrophilicity, facilitating cross-coupling reactions. Chlorine (Cl) in and offers similar reactivity but with reduced steric hindrance.
  • Alkoxy Groups: Isopropoxy: The bulky isopropoxy group in the target compound and improves solubility in non-polar solvents and introduces steric protection to the boron atom, reducing side reactions . Methoxy/Ethoxy: Smaller alkoxy groups (e.g., methoxy in , ethoxy in ) enhance electronic donation without significant steric effects, favoring faster reaction kinetics. Difluoromethoxy (): Combines electron-withdrawing (F) and donating (OCH₂F₂) effects, offering unique electronic modulation.
  • Electron-Deficient Groups :

    • The trifluoromethyl (CF₃) group in strongly withdraws electrons, increasing the boron atom's electrophilicity and accelerating transmetallation in cross-couplings.

Biological Activity

2-(3-Bromo-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218790-34-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₅H₂₂BBrO₃
  • Molecular Weight: 341.05 g/mol
  • CAS Number: 1218790-34-1
  • MDL Number: MFCD12546586

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Initial studies suggest that it may interact with various biological targets, including receptors and enzymes involved in critical physiological processes.

  • Receptor Modulation:
    • Preliminary research indicates that derivatives of dioxaborolanes can modulate neurotransmitter receptors such as GABA_A and TRPV1. These interactions can lead to significant changes in neuronal excitability and synaptic transmission .
  • Antitumor Activity:
    • Some studies have highlighted the potential antitumor properties of related compounds in the dioxaborolane class. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: GABA_A Receptor Modulation

A study examined the effects of dioxaborolanes on GABA_A receptors, revealing that certain modifications to the structure could enhance receptor activation. The compound demonstrated a significant increase in chloride ion current modulation compared to controls, suggesting a role in anxiolytic effects .

CompoundMaximal GABA-Induced Current (%)EC50 (μM)
Dioxaborolane Derivative1673 ± 14651.7 ± 9.5
Piperine302 ± 2752.4 ± 9.4

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of boron-containing compounds similar to dioxaborolanes. The results indicated that these compounds could inhibit cell growth in breast and lung cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Cancer TypeIC50 (μM)Mechanism
Breast Cancer15Apoptosis
Lung Cancer20Cell Cycle Arrest

Discussion

The biological activity of this compound appears promising based on initial findings regarding its receptor modulation and potential anticancer effects. However, further research is required to fully elucidate its mechanisms and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.